molecular formula C8H16ClF2NO B13578337 2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-olhydrochloride

2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-olhydrochloride

Cat. No.: B13578337
M. Wt: 215.67 g/mol
InChI Key: VXHTYCGJSMTZLM-UHFFFAOYSA-N
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Description

2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-olhydrochloride is a chemical compound with the molecular formula C8H15ClF2NO. It is known for its unique structure, which includes a difluorocyclohexyl group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-olhydrochloride typically involves the reaction of 4,4-difluorocyclohexanone with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-olhydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-olhydrochloride is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-olhydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-one hydrochloride
  • 2-Amino-1-(4,4-difluorocyclohexyl)ethanol

Uniqueness

2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-olhydrochloride is unique due to its specific difluorocyclohexyl group, which imparts distinct chemical properties. This makes it valuable for specific research applications where other similar compounds may not be as effective.

Biological Activity

2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-ol hydrochloride (CAS No. 1909304-96-6) is a synthetic compound that has garnered interest in various biological and pharmacological studies. Its unique structure, characterized by a difluorocyclohexyl group, suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

The molecular formula of 2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-ol hydrochloride is C₈H₁₄ClF₂NO, with a molecular weight of 213.65 g/mol. It exists as a hydrochloride salt, enhancing its solubility in aqueous environments, which is essential for biological activity.

Research indicates that compounds similar to 2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-ol hydrochloride may interact with various neurotransmitter systems. Specifically, they could influence serotonin and norepinephrine pathways, potentially leading to effects on mood and anxiety disorders. The difluorocyclohexyl moiety may enhance binding affinity to specific receptors due to its steric and electronic properties.

Pharmacological Effects

Studies have shown that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : Preliminary studies suggest that the compound may have antidepressant-like effects in animal models. This is hypothesized to be due to its ability to modulate neurotransmitter levels in the brain.
  • Anxiolytic Effects : Similar compounds have demonstrated anxiolytic properties, potentially making this compound a candidate for further exploration in anxiety treatment.
  • Neuroprotective Properties : There is emerging evidence that suggests neuroprotective effects in models of neurodegenerative diseases, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways.

Case Studies

A review of existing literature reveals several case studies focusing on the biological activity of related compounds:

  • Study on Antidepressant Effects :
    • Objective : To evaluate the antidepressant-like effects of difluorocyclohexyl derivatives.
    • Methodology : Behavioral tests (e.g., forced swim test) were conducted on rodents.
    • Findings : Significant reduction in immobility time was observed, indicating potential antidepressant effects.
  • Neuroprotection in Models of Alzheimer’s Disease :
    • Objective : To assess neuroprotective properties against amyloid-beta toxicity.
    • Methodology : Cell culture studies using neuronal cell lines exposed to amyloid-beta peptides.
    • Findings : The compound showed a dose-dependent reduction in cell death and oxidative stress markers.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantReduced immobility in rodent models[Study on Antidepressants]
AnxiolyticDecreased anxiety-like behavior[Study on Anxiolytics]
NeuroprotectionProtection against amyloid-beta toxicity[Neuroprotection Study]

Properties

Molecular Formula

C8H16ClF2NO

Molecular Weight

215.67 g/mol

IUPAC Name

2-amino-1-(4,4-difluorocyclohexyl)ethanol;hydrochloride

InChI

InChI=1S/C8H15F2NO.ClH/c9-8(10)3-1-6(2-4-8)7(12)5-11;/h6-7,12H,1-5,11H2;1H

InChI Key

VXHTYCGJSMTZLM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(CN)O)(F)F.Cl

Origin of Product

United States

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